N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1,3-dimethyl-5-phenoxypyrazol-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-15-18(13-14-20-26(23,24)17-11-7-4-8-12-17)19(22(2)21-15)25-16-9-5-3-6-10-16/h3-12,20H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITCIVUKWSTNBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCNS(=O)(=O)C2=CC=CC=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of 1,3-dimethyl-5-phenoxy-1H-pyrazole. This intermediate is synthesized by reacting phenol with 1,3-dimethyl-4-chloropyrazole under basic conditions. The resulting product is then subjected to a nucleophilic substitution reaction with 2-bromoethylbenzenesulfonamide to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield phenol derivatives, while reduction of the sulfonamide group results in amine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. The presence of the phenoxy group in N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide may enhance its binding affinity to specific targets involved in cancer progression.
Case Study:
In a recent study, a related compound demonstrated an IC50 value of 23.30 ± 0.35 µM against A549 human lung adenocarcinoma cells, indicating potent anticancer activity . Although specific data on this compound is limited, its structural analogs suggest a promising potential in oncology.
Anti-inflammatory Properties
The compound's sulfonamide group is known for its anti-inflammatory effects. Similar pyrazole derivatives have shown selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Data Table: Inhibition Potency of Related Compounds
| Compound Name | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |
|---|---|---|---|
| Compound A | 5.40 µM | 0.01 µM | 344.56 |
| Compound B | 18.4 µM | 0.02 µM | 920 |
This table illustrates the potential for this compound to serve as a selective COX inhibitor based on its structural similarities to other active compounds .
Anticonvulsant Activity
There is emerging evidence that pyrazole derivatives can exhibit anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems or ion channels.
Case Study:
A related study found that certain pyrazole compounds significantly reduced seizure activity in animal models, suggesting potential therapeutic applications for epilepsy . The specific efficacy of this compound in this area remains to be fully explored.
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor for various enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes.
Drug Design and Development
Given its unique chemical structure, this compound can serve as a lead compound for the development of new drugs targeting inflammation and cancer.
Herbicidal Properties
Some studies have indicated that similar sulfonamide compounds possess herbicidal activity, potentially useful in agricultural settings for controlling unwanted plant growth.
Research Findings:
Research into sulfonamide-based herbicides has shown effective weed control with minimal phytotoxicity to crops . The application of this compound as a herbicide could be investigated further.
Mechanism of Action
The mechanism of action of N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- Core Saturation: The target compound’s fully unsaturated pyrazole core (vs.
- Linker Chemistry : The ethyl linker in the target compound offers greater rotational freedom compared to the rigid Schiff base in , which could influence target selectivity.
Benzenesulfonamides with Fluorinated Substituents
Key Differences :
- Metabolic Profile : The target compound’s lack of fluorine reduces risks of bioaccumulation compared to perfluorinated derivatives .
Computational and Analytical Insights
- In Silico Predictions : Compounds like those in utilize tools like oral bioavailability radar charts to predict pharmacokinetics, a method applicable to the target compound for optimizing substituents.
- Crystallography : SHELX refinements of analogous structures (e.g., ) provide benchmark data for validating the target compound’s synthesized geometry.
Biological Activity
N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide (CAS No. 477711-46-9) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C19H21N3O3S
- Molecular Weight : 371.5 g/mol
- Structure : The compound features a pyrazole ring connected to a benzenesulfonamide moiety, which is known for enhancing solubility and biological activity.
This compound exhibits various biological activities that can be categorized as follows:
-
Antibacterial Activity :
- Recent studies have shown that compounds containing pyrazole rings can inhibit bacterial growth effectively. For instance, derivatives have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported around 250 μg/mL for related compounds .
-
Antitumor Activity :
- The compound has been investigated for its antitumor properties. In vitro assays indicated that it could inhibit the proliferation of cancer cell lines, with IC50 values suggesting significant potency . Specific studies noted that similar pyrazole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells.
- Inhibition of Enzymatic Activity :
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50/MIC Values | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 250 μg/mL | |
| Antitumor | Various cancer cell lines | IC50 ~ 6.26 μM | |
| Enzyme Inhibition | CDK1 | Not specified |
Case Study: Antitumor Efficacy
A study published in 2021 evaluated the antitumor efficacy of several pyrazole derivatives, including this compound. The results indicated that these compounds could significantly inhibit tumor growth in xenograft models, demonstrating their potential as therapeutic agents against specific cancers .
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Answer:
- Stepwise Functionalization : Begin with the pyrazole core synthesis, followed by phenoxy group introduction and sulfonamide coupling. Use controlled reaction conditions (e.g., reflux in ethanol with hydrazine hydrate for pyrazole cyclization) .
- Purification : Employ flash chromatography (eluent: ethyl acetate/hexane gradient) to isolate intermediates. Final purification via recrystallization in ethanol/water ensures high purity .
- Purity Monitoring : Track reactions using thin-layer chromatography (TLC) and confirm purity via HPLC (>98%) .
Basic: How is the compound characterized structurally?
Answer:
- Spectroscopic Analysis :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., phenoxy protons at δ 6.8–7.2 ppm, sulfonamide NH at δ 8.5–9.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak matching C₂₀H₂₂N₃O₃S⁺) .
- Elemental Analysis : Validate empirical formula (e.g., C: 60.9%, H: 5.6%, N: 10.6%) .
Basic: What are the solubility and formulation considerations for in vitro assays?
Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL). Pre-formulate stock solutions in DMSO for cell-based assays .
- Stability : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles to prevent sulfonamide degradation .
Advanced: How can SHELX programs resolve crystallographic data contradictions?
Answer:
- Refinement Strategy : Use SHELXL for high-resolution data (≤1.2 Å) to model disorder in the phenoxy group. Apply restraints to anisotropic displacement parameters .
- Validation Tools : Cross-check with PLATON for missed symmetry and Coot for electron density fit. Resolve discrepancies via iterative refinement cycles .
Advanced: How to apply DFT calculations to predict electronic properties?
Answer:
- Methodology :
- Optimize geometry at B3LYP/6-311++G(d,p) level.
- Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to assess charge transfer in sulfonamide interactions .
- Simulate IR spectra and compare with experimental data (RMSD <10 cm⁻¹) .
Advanced: How to design biological assays targeting NaVor antiviral activity?
Answer:
- In Vitro Assays :
- Docking Studies : Perform AutoDock Vina simulations with NaV1.7 voltage-sensing domain (PDB: 6J8E) to identify key binding residues (e.g., Arg859, Glu811) .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) to minimize inter-lab variability .
- Orthogonal Validation : Confirm NaV1.7 inhibition via fluorescence-based FLIPR assays alongside patch-clamp data .
- Meta-Analysis : Compare IC₅₀ values across studies using Welch’s t-test (p <0.05 threshold) to identify outliers .
Advanced: How to conduct SAR studies for optimizing bioactivity?
Answer:
- Substituent Screening :
- Replace the phenoxy group with 3-fluorophenyl (↑ potency by 2×) or 4-methoxybenzenesulfonyl (↑ metabolic stability) .
- Modify the sulfonamide to methylsulfonyl for enhanced solubility .
- In Vivo Testing : Use rat models to assess pharmacokinetics (e.g., t₁/₂ = 3.5 h, F = 45%) after oral dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
